2-Azido-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14N4O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Azido compounds are frequently utilized in the synthesis of complex molecular structures due to their reactivity. For instance, azido-bridged Co(2+) compounds have been synthesized to study their structural and magnetic properties, illustrating the utility of azido ligands in constructing coordination polymers with interesting magnetic behaviors (Ru-Yin Li et al., 2008). Similarly, azido groups are used in the generation of novel compounds through reactions such as the alkene alkylazidation, which enables the functionalization of alkenes and the formation of azido-containing dihydropyridines, showcasing the versatility of azido groups in organic synthesis (Yuan-Liang Yang et al., 2020).
Pharmaceutical Applications
The reactivity of azido groups and the structural features of pyrrolidine derivatives are exploited in pharmaceutical research. For example, the synthesis and characterization of compounds using click chemistry approaches demonstrate the potential for developing new molecules with biological applications, including cytotoxicity studies and drug delivery systems (M. Govindhan et al., 2017). These methodologies enable the exploration of novel therapeutic agents and the investigation of their interactions with biological targets.
Materials Science Applications
In materials science, the structural and electronic properties of azido and pyrrolidine derivatives are explored for applications in film fabrication and electrooptic responses. For instance, the synthesis and investigation of heterocyclic "push-pull" chromophores for thin-film applications highlight the potential of these compounds in developing materials with desirable optical and electrooptic properties (A. Facchetti et al., 2006).
Mechanism of Action
The mechanism of action of 2-Azido-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is not specified in the search results. Azido compounds are often used in drug development and materials synthesis, suggesting they may interact with biological systems or materials in specific ways.
Safety and Hazards
Properties
IUPAC Name |
2-azido-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-6-3-12(4-7(6)5-13)8(14)2-10-11-9/h6-7,13H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJSQEUQTHXEPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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